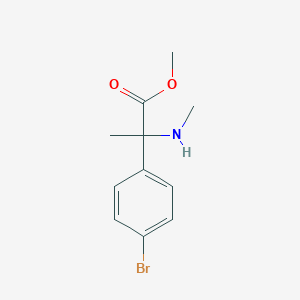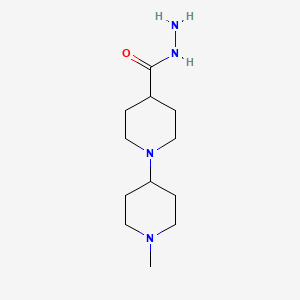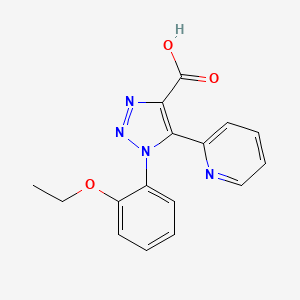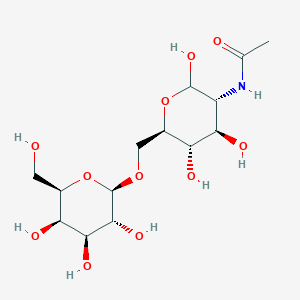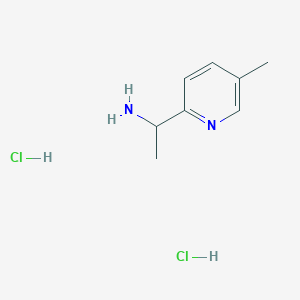
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride
Overview
Description
“1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 1187931-95-8 . It has a molecular weight of 209.12 . The IUPAC name for this compound is 1-(5-methyl-2-pyridinyl)ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride” is 1S/C8H12N2.2ClH/c1-6-3-4-8(7(2)9)10-5-6;;/h3-5,7H,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride” is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Catalysis in Polymerization Zinc complexes with derivatives of 1-(5-Methylpyridin-2-yl)ethanamine exhibit significant catalytic activity in the ring-opening polymerization of rac-lactide, leading to the production of stereocontrolled polylactide (Nayab, Lee, & Jeong, 2012).
DNA Interaction and Cytotoxicity Copper(II) complexes of tridentate ligands, including derivatives of 1-(5-Methylpyridin-2-yl)ethanamine, show DNA binding propensity and demonstrate low toxicity for different cancer cell lines (Kumar et al., 2012).
Molecular Fragmentation Studies The fragmentation patterns of derivatives of 1-(5-Methylpyridin-2-yl)ethanamine have been explored, providing insights into their mass fragmentation behavior, which is crucial for understanding their chemical properties (Percino et al., 2007).
Antitumor Activity Investigation Novel derivatives including 1-(5-Methylpyridin-2-yl)ethanamine have been synthesized and tested for antitumor activity, showing varying levels of effectiveness against cancer cells (Maftei et al., 2016).
Catalysis in Ethylene Dimerization Palladium(II) complexes with (imino)pyridine ligands, including those derived from 1-(5-Methylpyridin-2-yl)ethanamine, exhibit high catalytic activities in ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Fluorescence-Based Metal Ion Detection A bipyridine derivative of 1-(5-Methylpyridin-2-yl)ethanamine has been utilized to develop a fluorescent probe for detecting trace zinc ions in water, demonstrating potential in environmental monitoring (Kong et al., 2013).
Complexation and Structural Analysis Dimeric ethane-bridged ligands related to 1-(5-Methylpyridin-2-yl)ethanamine have been studied for their ability to form complex structures with various metal ions, contributing to the understanding of coordination chemistry (Youinou, Ziessel, & Lehn, 1991).
Synthesis of Antibacterial Agents N9-substituted acridine-9-amines, synthesized using 1-(5-Methylpyridin-2-yl)ethanamine derivatives, have shown high antibacterial ability against certain bacteria, indicating potential pharmaceutical applications (Kudryavtseva et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(7(2)9)10-5-6;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRFVIMONCXGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1423130.png)
![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)
![1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol](/img/structure/B1423133.png)


